MRI Contrast Agent Performance: Gd₂O₃ Nanoparticles vs. Gd-DTPA Chelates
Gd₂O₃ nanoparticles demonstrate substantially higher proton relaxivity compared to the standard clinical contrast agent Gd-DTPA (Magnevist). This translates to a superior signal enhancement per unit concentration of gadolinium [1]. In a direct head-to-head measurement, the R1 relaxivity slope for Gd₂O₃ was 13.37 s⁻¹mM⁻¹, which is 3.1 times greater than the 4.33 s⁻¹mM⁻¹ measured for Gd-DTPA under identical conditions [1]. The R2 relaxivity was also higher (9.05 vs 5.06 s⁻¹mM⁻¹) [1].
| Evidence Dimension | R1 Relaxivity (1/T1) slope |
|---|---|
| Target Compound Data | 13.37 s⁻¹mM⁻¹ |
| Comparator Or Baseline | Gd-DTPA (Magnevist) at 4.33 s⁻¹mM⁻¹ |
| Quantified Difference | +9.04 s⁻¹mM⁻¹ (approx. 3.1x higher) |
| Conditions | Aqueous solution, 1.5 T MRI scanner, 21°C |
Why This Matters
This significant increase in relaxivity enables the use of lower gadolinium doses to achieve the same diagnostic contrast, which is a critical factor in reducing the potential for gadolinium retention and nephrogenic systemic fibrosis (NSF) risk.
- [1] Riyahi-Alam, N., Behrouzkia, J., Haghgoo, S., Seifalian, A., Zohdi Aghdam, R., & Azizian, G. (2010). Gd2O3 nanoparticles as a positive MRI contrast agent for cell uptake. In 2010 17th Iranian Conference of Biomedical Engineering, ICBME 2010 - Proceedings. View Source
